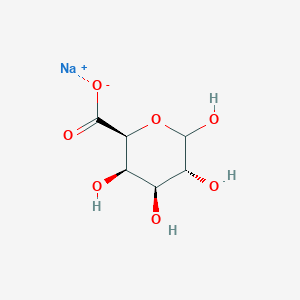

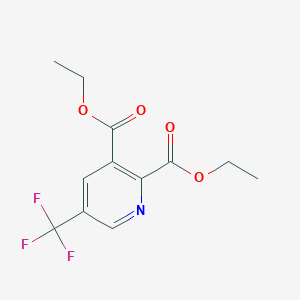

(R)-2-Amino-2-ethyloctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

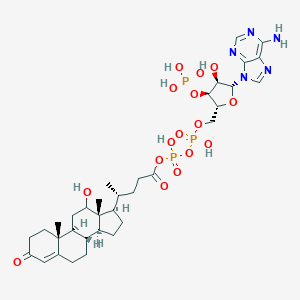

(R)-2-Amino-2-ethyloctanoic acid (AEO) is a non-proteinogenic amino acid that has been found to exhibit various biological activities. This amino acid is commonly used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products.

Applications De Recherche Scientifique

Biocatalytic Synthesis Approaches

Biocatalysis offers a sustainable route for synthesizing chiral amino acids, such as (R)-2-Amino-2-ethyloctanoic acid, utilizing enzymes like aldolases and transaminases. This approach enables the stereoselective synthesis of amino acids, demonstrating the potential for efficient and environmentally friendly production methods. For instance, the combination of aldolases and transaminases has been applied for the synthesis of various amino acids, showcasing the versatility and effectiveness of biocatalytic processes in generating chiral compounds (Hernández et al., 2017).

Pharmacological Potential

Research has identified the pharmacological significance of compounds structurally related to this compound. For example, lipoic acid analogs, incorporating amino acids with the carboxylic acid moiety of lipoic acid, have shown enhanced cytoprotective efficacy. This highlights the therapeutic potential of these analogs in treating conditions requiring antioxidant and cytoprotective activities (Kates et al., 2014).

Enzyme Inhibition Studies

Compounds with the N-C-P scaffold, resembling this compound analogs, have demonstrated inhibitory effects on various enzymes, including metalloproteases and other enzymes relevant to disease processes. This illustrates the potential of these compounds in developing new inhibitors for therapeutic applications, with a focus on diseases where enzyme regulation is a key factor (Mucha et al., 2011).

Chemical Synthesis and Resolution

The synthesis and resolution of amino acids and their derivatives are crucial for producing optically pure compounds. Techniques such as microwave irradiation have been employed for the rapid synthesis of flavor compounds like 4-Ethyloctanoic acid, demonstrating the effectiveness of advanced synthetic methods in producing high-value chemical products (Liu et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

(2R)-2-amino-2-ethyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@](CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437155 |

Source

|

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114781-18-9 |

Source

|

| Record name | (2R)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)